Cas no 2140-48-9 (Coenzyme A, S-butanoate)

Coenzyme A, S-butanoate structure
Coenzyme A, S-butanoate structure
اسم المنتج:Coenzyme A, S-butanoate
كاس عدد:2140-48-9
وسط:C25H42N7O17P3S
ميغاواط:837.623967647552
CID:261027
PubChem ID:122283

Coenzyme A, S-butanoate الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • Coenzyme A, S-butanoate
    • [5-(6-aminopurin-9-yl)-2-[[[[3-[2-(2-butanoylsulfanylethylcarbamoyl)ethylcarbamoyl]-3-hydroxy-2,2-dimethyl-propoxy]-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-4-hydroxy-oxolan-3-yl]oxyphosph
    • [5-(6-aminopurin-9-yl)-2-[[[[3-[2-(2-butanoylsulfanylethylcarbamoyl)ethylcarbamoyl]-3-hydroxy-2,2-dimethyl-propoxy]-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-4-hydroxy-oxolan-3-yl]oxyphosphonic acid
    • butanoyl-CoA
    • Butyryl-CoA
    • butyrylcoenzyme A
    • S-butyryl-coenzyme-A
    • n-Butyryl-CoA
    • Butyryl coenzyme A
    • Butyryl CoA
    • Butanoyl-CoA
    • Butanoyl coenzyme A
    • Coenzyme A, S-butyrate (6CI,7CI,8CI)
    • Butyryl Coenzyme A (sodium salt)
    • C4:0-CoA
    • 2140-48-9
    • S-Butyryl-coenzym-A
    • S-butanoyl-coenzyme A
    • S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] butanethioate
    • ranosyl]-
    • Coenzyme A, butyryl-
    • butyryl-CoA; (Acyl-CoA); [M+H]+;
    • 9H-purin-6-amine,9-[5-O-[hydroxy[[hydroxy[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[[2-[(1-oxobutyl)thio]ethyl]amino]propyl]amino]butyl]oxy]phosphinyl]oxy]phosphinyl]-3-O-phosphono-beta-D-ribofu
    • DTXSID70943955
    • S-butanoyl-CoA
    • S-butyryl-coenzyme A
    • butanoyl-coenzyme A
    • 4:0-CoA
    • LMFA07050292
    • Butyryl CoA
    • 'Butyryl Coenzyme A'
    • Butyryl coenzyme A
    • S-butyryl-CoA
    • Butanoyl coenzyme A
    • C00136
    • 3'-phosphoadenosine 5'-(3-{(3R)-4-[(3-{[2-(butanoylsulfanyl)ethyl]amino}-3-oxopropyl)amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl} dihydrogen diphosphate)
    • BCO
    • butyryl-coenzyme A
    • SCHEMBL60439
    • CHEBI:15517
    • n-Butyryl-CoA
    • S-{(3S,5S,9R)-1-[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5-dioxido-10,14-dioxo-2,4,6-trioxa-11,15-diaza-3lambda~5~,5lambda~5~-diphosphaheptadecan-17-yl} butanethioate (non-preferred name)
    • S-{1-[5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5,10,14-tetraoxo-2,4,6-trioxa-11,15-diaza-3lambda5,5lambda5-diphosphaheptadecan-17-yl} butanethioate
    • NS00014819
    • SCHEMBL4367366
    • DTXSID70862839
    • S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] butanethioate
    • Q42412398
    • butyryl-coenzyme A(4-)
    • butanoyl-coenzyme A(4-)
    • butyryl-coenzyme A tetraanion
    • نواة داخلي: InChI=1S/C25H42N7O17P3S/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32/h12-14,18-20,24,35-36H,4-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)/t14-,18-,19-,20+,24-/m1/s1
    • مفتاح Inchi: CRFNGMNYKDXRTN-CITAKDKDSA-N
    • ابتسامات: CCCC(SCCNC(CCNC([C@@H](C(COP(OP(OC[C@H]1O[C@@H](N2C=NC3=C(N=CN=C23)N)[C@H](O)[C@@H]1OP(=O)(O)O)(O)=O)(O)=O)(C)C)O)=O)=O)=O

حساب السمة

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  • إكسلوغ 3: _4.8
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الخصائص التجريبية

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  • نقطة الوميض: °C
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  • بسا: 455.28000
  • لوغب: 0.55420

Coenzyme A, S-butanoate طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1R:PyBOP, R:K2CO3, S:H2O, S:THF, 2 h, rt
2.1R:Codehydrase I, S:H2O, overnight, 37°C, pH 7.5
المراجع
Extending Carbon Chain Length of 1-Butanol Pathway for 1-Hexanol Synthesis from Glucose by Engineered Escherichia coli
By Dekishima, Yasumasa et al, Journal of the American Chemical Society, 2011, 133(30), 11399-11401

طريقة الإنتاج 2

رد فعل الشرط
1.1R:R:R:S:H2O
المراجع
6-Deoxyerythronolide B Analogue Production in Escherichia coli through Metabolic Pathway Engineering
By Kennedy, Jonathan et al, Biochemistry, 2003, 42(48), 14342-14348

طريقة الإنتاج 3

رد فعل الشرط
1.1R:NaHCO3, S:H2O, 20 min, cooled
المراجع
Covalent Adduct Formation as a Strategy for Efficient CO2 Fixation in Crotonyl-CoA Carboxylases/Reductases
By Recabarren, Rodrigo et al, ACS Catalysis, 2023, 13(9), 6230-6241

طريقة الإنتاج 4

رد فعل الشرط
1.1C:9027-13-8
2.1R:Coenzyme II, reduced, C:9027-88-7
المراجع
In-vitro enzymatic butanol production
By Garibay Orijel, Claudio et al, PCT Int. Appl., From PCT Int. Appl., 2017191483, 09 Nov 2017, 2017191483, 09 Nov 2017

طريقة الإنتاج 5

رد فعل الشرط
1.1
المراجع
Rational Control of Polyketide Extender Units by Structure-Based Engineering of a Crotonyl-CoA Carboxylase/Reductase in Antimycin Biosynthesis
By Zhang, Lihan et al, Angewandte Chemie, 2015, 54(45), 13462-13465

طريقة الإنتاج 6

رد فعل الشرط
1.1R:MgCl2, C:9013-18-7, C:Cleland's reagent, C:34369-07-8, C:Ortho-Gynol, S:H2O, 2 h, 30°C, pH 8
1.2R:CHCl3
المراجع
Identification of an α-Oxoamine Synthase and a One-Pot Two-Step Enzymatic Synthesis of α-Amino Ketones
By Zhou, Ting et al, Organic Letters, 2021, 23(1), 37-41

طريقة الإنتاج 7

رد فعل الشرط
1.1R:K2HPO4, R:KH2PO4, C:227465-96-5, 3 h, 37°C, pH 7
المراجع
Enzymatic preparation technique for acyl/aroyl coenzyme a
By Zhu, Ping et al, PCT Int. Appl., From PCT Int. Appl., 2022228297, 03 Nov 2022, 2022228297, 03 Nov 2022

طريقة الإنتاج 8

رد فعل الشرط
1.1C:9027-46-7
2.1R:Coenzyme II, reduced, C:9028-40-4, C:39319-78-3
3.1C:9027-13-8
4.1R:Coenzyme II, reduced, C:9027-88-7
المراجع
In-vitro enzymatic butanol production
By Garibay Orijel, Claudio et al, PCT Int. Appl., From PCT Int. Appl., 2017191483, 09 Nov 2017, 2017191483, 09 Nov 2017

طريقة الإنتاج 9

رد فعل الشرط
1.1R:Coenzyme II, C:93389-35-6
2.1C:9027-46-7
3.1R:Coenzyme II, reduced, C:9028-40-4, C:39319-78-3
4.1C:9027-13-8
5.1R:Coenzyme II, reduced, C:9027-88-7
المراجع
In-vitro enzymatic butanol production
By Garibay Orijel, Claudio et al, PCT Int. Appl., From PCT Int. Appl., 2017191483, 09 Nov 2017, 2017191483, 09 Nov 2017

طريقة الإنتاج 10

رد فعل الشرط
1.1R:Coenzyme II, reduced, C:9075-02-9, C:9024-32-2
2.1R:Coenzyme II, C:37211-61-3, C:9082-72-8
3.1C:116405-23-3
المراجع
In-vitro enzymatic butanol production
By Garibay Orijel, Claudio et al, PCT Int. Appl., From PCT Int. Appl., 2017191483, 09 Nov 2017, 2017191483, 09 Nov 2017

طريقة الإنتاج 11

رد فعل الشرط
1.1R:Coenzyme II, reduced, C:9028-40-4, C:39319-78-3
2.1C:9027-13-8
3.1R:Coenzyme II, reduced, C:9027-88-7
المراجع
In-vitro enzymatic butanol production
By Garibay Orijel, Claudio et al, PCT Int. Appl., From PCT Int. Appl., 2017191483, 09 Nov 2017, 2017191483, 09 Nov 2017

طريقة الإنتاج 12

رد فعل الشرط
1.1R:Coenzyme II, C:37211-61-3, C:9082-72-8
2.1C:116405-23-3
المراجع
In-vitro enzymatic butanol production
By Garibay Orijel, Claudio et al, PCT Int. Appl., From PCT Int. Appl., 2017191483, 09 Nov 2017, 2017191483, 09 Nov 2017

طريقة الإنتاج 13

رد فعل الشرط
1.1R:MgCl2, R:R:Coenzyme II, reduced, R:NaHCO3, C:9023-95-4, C:37251-07-3, S:H2O, 1 h, rt, pH 8.0
1.2R:Cl3CCO2H, S:H2O
المراجع
Enzymatic Synthesis of Dilactone Scaffold of Antimycins
By Sandy, Moriah et al, ACS Chemical Biology, 2012, 7(12), 1956-1961

طريقة الإنتاج 14

رد فعل الشرط
1.1S:H2O, 72 h, 37°C
المراجع
Metabolic engineering of Clostridium acetobutylicum for the production of butyl butyrate
By Noh, Hyeon Ji et al, Applied Microbiology and Biotechnology, 2018, 102(19), 8319-8327

طريقة الإنتاج 15

رد فعل الشرط
1.1C:116405-23-3
المراجع
In-vitro enzymatic butanol production
By Garibay Orijel, Claudio et al, PCT Int. Appl., From PCT Int. Appl., 2017191483, 09 Nov 2017, 2017191483, 09 Nov 2017

طريقة الإنتاج 16

رد فعل الشرط
1.1C:9027-13-8, S:H2O, 60°C, pH 7.5
2.1R:C:77649-64-0, S:H2O, 60°C, pH 7.5
المراجع
A hybrid synthetic pathway for butanol production by a hyperthermophilic microbe
By Keller, Matthew W. et al, Metabolic Engineering, 2015, 27, 101-106

طريقة الإنتاج 17

رد فعل الشرط
1.1S:THF, 24 h, rt
2.1R:NaI, S:Me2CO, 24 h, rt
3.1R:NaOH, S:H2O, 24 h, rt, pH 9
3.2R:HCl, S:H2O, rt, pH 2
المراجع
Synthesis of coenzyme A thioesters using methyl acyl phosphates in an aqueous medium
By Pal, Mohan and Bearne, Stephen L., Organic & Biomolecular Chemistry, 2014, 12(48), 9760-9763

طريقة الإنتاج 18

رد فعل الشرط
1.1R:NaI, S:Me2CO, 24 h, rt
2.1R:NaOH, S:H2O, 24 h, rt, pH 9
2.2R:HCl, S:H2O, rt, pH 2
المراجع
Synthesis of coenzyme A thioesters using methyl acyl phosphates in an aqueous medium
By Pal, Mohan and Bearne, Stephen L., Organic & Biomolecular Chemistry, 2014, 12(48), 9760-9763

طريقة الإنتاج 19

رد فعل الشرط
1.1R:C:77649-64-0
المراجع
Biochemical and Structural Characterization of the trans-Enoyl-CoA Reductase from Treponema denticola
By Bond-Watts, Brooks B. et al, Biochemistry, 2012, 51(34), 6827-6837

طريقة الإنتاج 20

رد فعل الشرط
1.1R:R:KH2PO4, C:227465-96-5, 3 h, 37°C, pH 7
المراجع
Enzymatic preparation technique for acyl/aroyl coenzyme a
By Zhu, Ping et al, Faming Zhuanli Shenqing, From Faming Zhuanli Shenqing, 115247192, 28 Oct 2022, 115247192, 28 Oct 2022

طريقة الإنتاج 21

رد فعل الشرط
1.1R:R:MgCl2, R:Glycerol, R:C:9013-18-7, S:H2O, 60 min, 25°C
1.2R:HCO2H
المراجع
Identification of Middle Chain Fatty Acyl-CoA Ligase Responsible for the Biosynthesis of 2-Alkylmalonyl-CoAs for Polyketide Extender Unit
By Miyazawa, Takeshi et al, Journal of Biological Chemistry, 2015, 290(45), 26994-27011

طريقة الإنتاج 22

رد فعل الشرط
1.1C:9027-46-7, S:H2O, 60°C, pH 7.5
2.1R:C:9028-40-4, S:H2O, 60°C, pH 7.5
3.1C:9027-13-8, S:H2O, 60°C, pH 7.5
4.1R:C:77649-64-0, S:H2O, 60°C, pH 7.5
المراجع
A hybrid synthetic pathway for butanol production by a hyperthermophilic microbe
By Keller, Matthew W. et al, Metabolic Engineering, 2015, 27, 101-106

طريقة الإنتاج 23

رد فعل الشرط
1.1R:C:77649-64-0, S:H2O, 60°C, pH 7.5
المراجع
A hybrid synthetic pathway for butanol production by a hyperthermophilic microbe
By Keller, Matthew W. et al, Metabolic Engineering, 2015, 27, 101-106

طريقة الإنتاج 24

رد فعل الشرط
1.1R:C:9028-40-4, S:H2O, 60°C, pH 7.5
2.1C:9027-13-8, S:H2O, 60°C, pH 7.5
3.1R:C:77649-64-0, S:H2O, 60°C, pH 7.5
المراجع
A hybrid synthetic pathway for butanol production by a hyperthermophilic microbe
By Keller, Matthew W. et al, Metabolic Engineering, 2015, 27, 101-106

طريقة الإنتاج 25

رد فعل الشرط
1.1R:NaOH, S:H2O, 24 h, rt, pH 9
1.2R:HCl, S:H2O, rt, pH 2
المراجع
Synthesis of coenzyme A thioesters using methyl acyl phosphates in an aqueous medium
By Pal, Mohan and Bearne, Stephen L., Organic & Biomolecular Chemistry, 2014, 12(48), 9760-9763

طريقة الإنتاج 26

رد فعل الشرط
1.1
المراجع
Bacterial Acyl-CoA Mutase Specifically Catalyzes Coenzyme B12-dependent Isomerization of 2-Hydroxyisobutyryl-CoA and (S)-3-Hydroxybutyryl-CoA
By Yaneva, Nadya et al, Journal of Biological Chemistry, 2012, 287(19), 15502-15511

طريقة الإنتاج 27

رد فعل الشرط
1.1R:Coenzyme II, C:9001-60-9, C:9028-36-8
2.1C:9027-45-6
3.1R:Coenzyme II, reduced, C:9075-02-9, C:9024-32-2
4.1R:Coenzyme II, C:37211-61-3, C:9082-72-8
5.1C:116405-23-3
المراجع
In-vitro enzymatic butanol production
By Garibay Orijel, Claudio et al, PCT Int. Appl., From PCT Int. Appl., 2017191483, 09 Nov 2017, 2017191483, 09 Nov 2017

طريقة الإنتاج 28

رد فعل الشرط
1.1S:H2O, cooled, pH 8
1.2R:HCl, S:H2O, pH 5
المراجع
Identification of 3-sulfinopropionyl coenzyme A (CoA) desulfinases within the acyl-CoA dehydrogenase superfamily
By Schuermann, Marc et al, Journal of Bacteriology, 2014, 882-893, 13 pp.

طريقة الإنتاج 29

رد فعل الشرط
1.1R:SOCl2, 3 h, reflux
2.1S:THF, 24 h, rt
3.1R:NaI, S:Me2CO, 24 h, rt
4.1R:NaOH, S:H2O, 24 h, rt, pH 9
4.2R:HCl, S:H2O, rt, pH 2
المراجع
Synthesis of coenzyme A thioesters using methyl acyl phosphates in an aqueous medium
By Pal, Mohan and Bearne, Stephen L., Organic & Biomolecular Chemistry, 2014, 12(48), 9760-9763

Coenzyme A, S-butanoate Raw materials

Coenzyme A, S-butanoate Preparation Products

Coenzyme A, S-butanoate الوثائق ذات الصلة

الموردين الموصى بهم
Taian Jiayue Biochemical Co., Ltd
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كميّة كبيرة
Taian Jiayue Biochemical Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
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Audited Supplier مراجعة المورد
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كميّة كبيرة
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Wuhan brilliant Technology Co.,Ltd
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Audited Supplier مراجعة المورد
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كميّة كبيرة
Wuhan brilliant Technology Co.,Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
مُحْضِر
Zhangzhou Sinobioway Peptide Co.,Ltd.
江苏科伦多食品配料有限公司
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
مُحْضِر
江苏科伦多食品配料有限公司